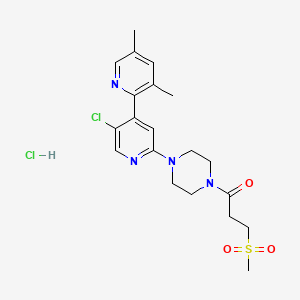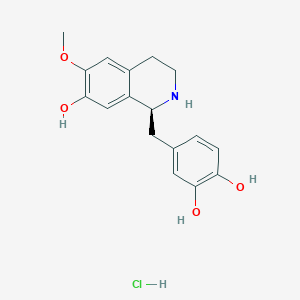
2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related tetrazolium compounds involves the coupling reactions between amines and aryl diazonium chlorides, leading to moderate yields. These processes are characterized by spectroscopic analyses confirming the structures through the detection of functional groups in both infrared (IR) and nuclear magnetic resonance (NMR) spectra (Al‐Azmi & Mahmoud, 2020).
Molecular Structure Analysis
X-ray diffraction techniques have been extensively used to determine the molecular structures of synthesized compounds. For instance, the structural analysis of various derivatives has provided insights into their geometrical configurations, showcasing how different substituents influence the overall structure (Kuriyama et al., 1986).
Chemical Reactions and Properties
Chemical properties of such compounds include their reactivity with different chemical agents and their potential as catalytic or antimicrobial agents. The antimicrobial activities of synthesized compounds, for example, have been evaluated, indicating the utility of these compounds beyond their basic chemical properties (Al‐Azmi & Mahmoud, 2020).
Physical Properties Analysis
The physical properties of tetrazolium derivatives, such as solubility, melting points, and stability, are crucial for their potential applications. The synthesis pathway can significantly affect these properties, as demonstrated in studies where the choice of catalysts and reaction conditions led to compounds with different physical characteristics (Gilbert et al., 1999).
Chemical Properties Analysis
The chemical properties, including the acidity or basicity, reactivity towards various reagents, and the ability to undergo specific reactions, are essential aspects of tetrazolium compounds. Research has shown that the functional groups present in these compounds play a significant role in determining their chemical behavior and interactions with other molecules (Shukla et al., 2012).
科学的研究の応用
Electron Transport System (ETS) Activity Measurement
- Abstract Summary : Tetrazolium salts, including 2,3,5-triphenyltetrazolium chloride (TTC) and 2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyltetrazolium chloride (INT), are used to measure electron transport system (ETS) activity in soil, sediment, and pure cultures. These salts are reduced to their formazan forms by microorganisms and enzymes, serving as indicators of ETS activity, which is a crucial metabolic process. This application highlights the role of tetrazolium salts in assessing the bioactivity of microbial communities in environmental samples (Trevors, 1984).
Environmental Pollutants and Male Infertility
- Abstract Summary : This review does not directly mention 2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium Chloride but discusses the impact of environmental pollutants, including bisphenol A and phthalates, on male reproductive health. The pollutants, acting as endocrine disruptors, affect spermatogenesis and increase the risk of male sexual dysfunction. While not directly related, it provides context on the broader research interest in chemical effects on health, which could include studies on tetrazolium salts (Lagos-Cabré & Moreno, 2012).
Antioxidant Capacity Measurement
- Abstract Summary : Although not specifically about 2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium Chloride, this review focuses on the ABTS/PP decolorization assay for measuring antioxidant capacity, highlighting the chemical's utility in evaluating the antioxidant potential of various substances. It suggests that while the compound isn't directly used here, tetrazolium salts' reactivity and color-changing properties underpin many similar bioassays (Ilyasov et al., 2020).
特性
IUPAC Name |
2,3-bis(4-ethylphenyl)-5-phenyltetrazol-2-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N4.ClH/c1-3-18-10-14-21(15-11-18)26-24-23(20-8-6-5-7-9-20)25-27(26)22-16-12-19(4-2)13-17-22;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLZEEMSIAJGGW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)CC)C4=CC=CC=C4.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104497-78-1 |
Source


|
| Record name | 2H-Tetrazolium, 2,3-bis(4-ethylphenyl)-5-phenyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104497-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8R,9S,10R,13S,14S,17S)-17-Ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1141384.png)


![Bicyclo[2.1.0]pentane-2-carboxylic acid, methyl ester, (1-alpha-,2-alpha-,4-alpha-)- (9CI)](/img/no-structure.png)


![Benzo[b]fluoranthene](/img/structure/B1141397.png)
![[2-Amino-3-(hydroxymethyl)phenyl]methanone](/img/structure/B1141399.png)

